1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
CAS No.: 2079-49-4
Cat. No.: VC2007961
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2079-49-4 |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 1-[4-[2-(dimethylamino)ethoxy]phenyl]ethanone |
| Standard InChI | InChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 |
| Standard InChI Key | BORAIMRIXNKUFQ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)OCCN(C)C |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCCN(C)C |
Introduction
Chemical Structure and Properties
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one consists of an acetophenone core with a dimethylaminoethoxy group at the para position. The compound exhibits the following physicochemical properties:
| Property | Value |
|---|---|
| CAS Number | 2079-49-4 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Density | 1.002 g/cm³ |
| Boiling Point | 348.6°C at 760 mmHg |
| Flash Point | 164.6°C |
| Physical State | Not specified in literature |
| LogP | 2.60980 |
| Vapor Pressure | 4.97E-05 mmHg at 25°C |
| Index of Refraction | 1.506 |
The compound's structural characteristics include an acetyl group (ethan-1-one) attached to a phenyl ring, which is substituted at the para position with a 2-(dimethylamino)ethoxy group. This arrangement contributes to its distinct chemical behavior and potential applications .
Molecular Identifiers and Nomenclature
For precise identification in chemical databases and literature, several standardized molecular identifiers exist for this compound:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-[4-[2-(dimethylamino)ethoxy]phenyl]ethanone |
| InChI | InChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 |
| InChIKey | BORAIMRIXNKUFQ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)OCCN(C)C |
| PubChem CID | 3026305 |
The compound is registered under various synonyms in chemical databases, including 4'-(2-(dimethylamino)ethoxy)acetophenone and 1-(4-[2-(dimethylamino)ethoxy]phenyl)ethan-1-one .
| Synthetic Method | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Williamson Ether Synthesis | 4-Hydroxyacetophenone, 2-(dimethylamino)ethyl chloride, K₂CO₃ | DMF, 80-100°C, 12-24h | 75-85% |
| Mitsunobu Reaction | 4-Hydroxyacetophenone, 2-(dimethylamino)ethanol, DIAD, PPh₃ | THF, rt to 50°C, 8-12h | 70-80% |
| Alkylation with Alkyl Triflate | 4-Hydroxyacetophenone, 2-(dimethylamino)ethyl triflate, Cs₂CO₃ | Acetone, rt, 4-8h | 80-90% |
These synthetic approaches are commonly employed for the preparation of para-substituted acetophenones with aminoalkoxy substituents.
Chemical Reactivity
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one exhibits reactivity patterns characteristic of both ketones and tertiary amines, making it versatile in various chemical transformations.
Ketone Functionality
The acetyl group undergoes typical carbonyl reactions, including:
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Nucleophilic addition reactions with hydride donors, Grignard reagents, and organolithium compounds
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Condensation reactions with amines to form imines
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Aldol condensations with aldehydes or ketones in the presence of base
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Reduction to alcohols using various reducing agents
Tertiary Amine Functionality
The dimethylamino group demonstrates:
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Lewis base behavior, enabling coordination with Lewis acids and metals
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Quaternization with alkyl halides to form quaternary ammonium salts
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Oxidation potential under specific conditions
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Hydrogen-bonding acceptor capabilities
Aryl Ether Linkage
The ether linkage exhibits relative stability under various conditions but may undergo cleavage under strongly acidic or basic conditions or in the presence of strong nucleophiles .
Applications in Research and Development
Pharmaceutical Intermediates
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one serves as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting receptor-mediated pathways. The dimethylaminoethoxy functionality is structurally similar to moieties found in several important drug classes.
| Biological Activity | Related Structural Features | Potential Mechanisms |
|---|---|---|
| Anticancer | Dimethylaminoethoxy group | Enzyme inhibition, receptor modulation |
| Antimicrobial | Acetophenone core | Membrane disruption |
| Anti-inflammatory | Aryl ether linkage | Signaling pathway interference |
Similar compounds such as 1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one have demonstrated anticancer, antimicrobial, and anti-inflammatory activities. These properties are attributed to the dimethylamino group's ability to interact with enzymes and receptors, modulating cellular signaling pathways.
Synthetic Building Block
The compound serves as a valuable building block in organic synthesis due to its bifunctional nature:
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The ketone group enables further functionalization through condensation reactions
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The dimethylamino group provides a handle for quaternization or coordination chemistry
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The para-substituted phenyl ring allows for selective transformations
Structure-Activity Relationships
The molecular structure of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one contributes to its chemical behavior and potential biological activities:
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The acetyl group (ethan-1-one) functions as a hydrogen bond acceptor and provides a reactive site for nucleophilic addition
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The para-substituted phenyl ring creates a planar aromatic system that can engage in π-π interactions
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The ethoxy linker introduces flexibility and distance between the functional groups
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The dimethylamino group acts as a basic center and hydrogen bond acceptor, potentially enabling interactions with biological macromolecules
| Hazard Type | Classification | Symbol |
|---|---|---|
| GHS Symbol | GHS07 | Warning |
| Hazard Statements | H302-H312-H332 | Harmful if swallowed, in contact with skin, or if inhaled |
| Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 | Various safety precautions |
Comparison with Structurally Related Compounds
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one shares structural features with several other compounds of pharmaceutical and synthetic interest. Comparing their properties provides insight into structure-activity relationships:
| Compound | Key Structural Difference | Notable Properties |
|---|---|---|
| 4-(2-(Diethylamino)ethoxy)acetophenone | Diethylamino vs. dimethylamino | Increased lipophilicity |
| 1-(4-(Diphenylamino)phenyl)ethanone | Diphenylamino vs. dimethylaminoethoxy | Enhanced π-conjugation, fluorescent properties |
| 2-(Dimethylamino)-1-phenylethanone | Direct attachment of dimethylamino to carbonyl | Different reactivity pattern |
These structural variations result in distinct physicochemical properties and potentially different biological activities .
Analytical Characterization
Standard analytical techniques for the characterization of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one include:
Spectroscopic Methods
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NMR Spectroscopy: Characteristic signals include:
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¹H NMR: Methyl protons of acetyl group (~2.5 ppm), aromatic protons (6.9-7.9 ppm), and N-methyl protons (~2.3 ppm)
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¹³C NMR: Carbonyl carbon (~196 ppm), aromatic carbons (114-163 ppm), and N-methyl carbons (~45 ppm)
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IR Spectroscopy: Key absorption bands at:
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Carbonyl stretching (~1680 cm⁻¹)
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C-O-C stretching (~1250-1200 cm⁻¹)
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Aromatic C=C stretching (~1600-1400 cm⁻¹)
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Mass Spectrometry: Molecular ion peak at m/z 207, with fragmentation patterns characteristic of the dimethylaminoethoxy and acetyl groups
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